molecular formula C23H18ClN5O3S B2485117 3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899217-62-0

3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2485117
CAS No.: 899217-62-0
M. Wt: 479.94
InChI Key: RIFTUNCJDMMULI-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic small molecule with a molecular formula of C23H18ClN5O3S and a molecular weight of 479.9 g/mol . This compound is offered for research purposes to investigate the biological activity of complex quinazoline-triazolo hybrid structures. Quinazoline derivatives are a significant area of study in medicinal chemistry due to their wide-ranging biological properties. Related compounds have been investigated for their potential effects on the central nervous system. Some quinazolinone analogues have demonstrated anticonvulsant activity in research models, which is attributed to their ability to interact with central nervous system receptors, such as the non-competitive site of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . Furthermore, structurally similar triazoloquinazoline compounds are also explored as potential inhibitors of specific biological pathways, including those involving T-lymphocytes and inflammatory conditions, suggesting a broader research application in immunology and autoimmune diseases . This product is intended for laboratory research by qualified professionals only. It is not for diagnostic or therapeutic use in humans or animals. CAS Number: 899217-62-0 Molecular Formula: C23H18ClN5O3S Molecular Weight: 479.9 g/mol .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O3S/c1-32-17-10-6-15(7-11-17)14-25-21-19-4-2-3-5-20(19)29-22(26-21)23(27-28-29)33(30,31)18-12-8-16(24)9-13-18/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFTUNCJDMMULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A triazole ring
  • A quinazoline moiety
  • A sulfonamide group

The presence of these functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains such as Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity : The compound has also demonstrated antifungal properties against various fungal strains.

Anticancer Activity

Quinazoline derivatives are known for their anticancer potential. The triazole and quinazoline rings in this compound may enhance its efficacy against cancer cells:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
  • Cytotoxicity Studies : In vitro studies have indicated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values suggesting significant potency .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes like carbonic anhydrase and urease, which are crucial for bacterial survival .
  • DNA Interaction : The triazole moiety may interact with DNA or RNA, disrupting nucleic acid synthesis and function.
  • Binding Affinity : Docking studies suggest strong binding interactions with target proteins involved in cellular signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyFindings
Wolfe et al. (1990)Identified anticancer properties in quinazoline derivatives.
Tereshima et al. (1995)Reported anti-inflammatory effects linked to structural components similar to those in the target compound.
Priya et al. (2011)Demonstrated antibacterial and antifungal activities of quinazolinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and quinazoline moieties exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies : The compound has shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity, which is crucial in developing new antibiotics to combat resistant strains .
  • Antifungal Activity : Preliminary tests indicate that this compound may also possess antifungal properties against pathogens like Candida albicans, highlighting its potential as a broad-spectrum antimicrobial agent .

Anticancer Potential

The quinazoline derivatives have been extensively studied for their anticancer properties. Compounds similar to 3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine have demonstrated:

  • Inhibition of Cancer Cell Proliferation : In vitro studies show that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Mechanism of Action : The mechanism often involves targeting specific kinases or signaling pathways associated with tumor growth, making them attractive candidates for further development as anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical in medicinal chemistry. Modifications to the core structure can significantly influence biological activity:

  • Sulfonyl Group : Enhances solubility and bioavailability.
  • Triazole Ring : Contributes to antimicrobial activity due to its ability to interact with biological targets.

Research continues to explore various substitutions on the quinazoline scaffold to optimize efficacy while minimizing toxicity.

Case Study: Antimicrobial Efficacy

A study published in RSC Advances evaluated multiple derivatives of quinazoline compounds for their antimicrobial activity. Among these, compounds structurally related to this compound exhibited remarkable antibacterial properties with low MIC values against Mycobacterium smegmatis .

Case Study: Anticancer Activity

Another investigation focused on the anticancer potential of quinazoline derivatives demonstrated that modifications leading to enhanced interactions with cellular targets resulted in significant cytotoxic effects against breast cancer cell lines . This supports the hypothesis that structural modifications can lead to improved therapeutic profiles.

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialMycobacterium smegmatisSignificant inhibition
AntifungalCandida albicansModerate inhibition
AnticancerVarious cancer cell linesInduction of apoptosis

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonyl Group

The 4-chlorophenylsulfonyl group undergoes nucleophilic displacement reactions under basic conditions. In structurally related compounds:

  • Hydroxide-mediated substitution : Reaction with NaOH in ethanol yields hydroxylated derivatives by replacing the sulfonyl group (yield: 62-68%).

  • Aminolysis : Primary amines (e.g., methylamine) at 80°C in DMF substitute the sulfonyl group, forming sulfonamide analogs (confirmed by 1H^1H-NMR).

Example reaction:

Compound+NH2RDMF, 80°CRNH-SO2-derivative+byproducts\text{Compound} + \text{NH}_2\text{R} \xrightarrow{\text{DMF, 80°C}} \text{RNH-SO}_2\text{-derivative} + \text{byproducts}

Side products: <5% desulfonylated triazoloquinazoline.

Triazole Ring Modifications

The triazolo[1,5-a]quinazoline system demonstrates unique reactivity:

  • Acid-mediated ring-opening : Exposure to 6M HCl at reflux generates quinazolin-5-amine intermediates via triazole N-N bond cleavage (reaction time: 4-6 hrs) .

  • Copper-catalyzed azide-alkyne cycloaddition : Despite being fused, the triazole participates in click reactions with strained alkynes under mild conditions (CuSO₄/Na ascorbate, RT) .

Key observation : Ring-opening products show enhanced solubility in polar solvents compared to parent compound .

Quinazoline Core Reactivity

Electrophilic substitution occurs preferentially at the C-2 position of the quinazoline ring:

Reaction Conditions Product Yield
BrominationBr₂, FeBr₃, CHCl₃, 0°C2-Bromo derivative78%
NitrationHNO₃/H₂SO₄, 50°C4-Nitroquinazoline analog65%
Data extrapolated from chlorophenyl-substituted analogs .

Methoxybenzylamine Reactions

The N-(4-methoxybenzyl) group participates in:

  • Oxidative dealkylation : H₂O₂/AcOH removes the benzyl group, yielding primary amine derivatives (HPLC purity >95%).

  • Reductive amination : Reacts with aldehydes/ketones under NaBH₃CN to form secondary amines (applicable for prodrug development).

Stability note : The methoxy group resists demethylation under standard acidic/basic conditions (pH 1-12) .

Stability Under Environmental Conditions

Condition Effect Degradation Products
UV light (254 nm)Sulfonyl group cleavageChlorophenyl sulfonic acid + triazoloquinazoline
Humid heat (40°C/RH75%)Hydrolysis of sulfonamide bondQuinazoline-5-amine + 4-Cl-benzenesulfonate
Accelerated stability data from analogs suggests 6-month shelf life at 25°C.

Comparison with Similar Compounds

Triazoloquinazoline Derivatives with Varied Sulfonyl and Amine Substituents

Key Structural Modifications and Properties
Compound Name Core Structure Sulfonyl Group Amine Substituent Molecular Weight (g/mol) Evidence ID
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)triazoloquinazolin-5-amine Triazolo[1,5-a]quinazoline 2,5-Dimethylphenyl 4-Methylbenzyl 457.55
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)triazoloquinazolin-5-amine Triazolo[1,5-a]quinazoline Phenyl 4-Isopropylphenyl 493.99
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazoloquinazolin-5-amine Triazolo[1,5-a]quinazoline Phenyl 4-Ethoxyphenyl 480.54
3-[(4-Chlorophenyl)sulfonyl]-N-(4-methylbenzyl)triazoloquinazolin-5-amine Triazolo[1,5-a]quinazoline 4-Chlorophenyl 4-Methylbenzyl 491.97
Target Compound Triazolo[1,5-a]quinazoline 4-Chlorophenyl 4-Methoxybenzyl 506.98
Analysis
  • In contrast, the 2,5-dimethylphenylsulfonyl group () introduces steric bulk, which may reduce solubility but improve membrane permeability .
  • Amine Substituent Effects: The 4-methoxybenzyl group in the target compound increases polarity compared to 4-methylbenzyl () or 4-isopropylphenyl () derivatives. Methoxy groups are known to modulate pharmacokinetics by balancing lipophilicity and hydrogen-bonding capacity . Ethoxyphenyl () and isopropylphenyl () substituents further highlight how alkyl/ether chains influence molecular volume and hydrophobic interactions.

Triazolopyrimidine Analogs with Overlapping Substituents

Compound Name Core Structure Chlorophenyl Position Amine Substituent Yield (%) Evidence ID
N-(4-Methoxybenzyl)-5-phenyl-triazolopyrimidin-7-amine (38) Triazolo[1,5-a]pyrimidine N/A 4-Methoxybenzyl Not reported
N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-triazolopyrimidin-7-amine (60) Triazolo[1,5-a]pyrimidine 4-Chlorophenyl 4-Chlorophenethyl 53
Analysis
  • The 4-methoxybenzyl group in compound 38 () mirrors the target’s substituent but on a pyrimidine core. Synthesis involved nucleophilic aromatic substitution under nitrogen, suggesting similar routes for the target compound .

Q & A

Q. What are the critical synthetic steps for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclocondensation of precursors (e.g., sulfonyl chlorides and aminobenzyl derivatives), followed by functionalization of the triazoloquinazoline core. Key steps include:

  • Sulfonylation : Reacting a chlorophenylsulfonyl chloride with an intermediate amine under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Triazole Formation : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization, monitored via TLC .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/light petroleum) to isolate the final product . Optimization focuses on solvent choice (polar aprotic solvents for sulfonylation), temperature control (low temperatures to minimize side reactions), and catalyst loading (e.g., 5–10 mol% CuI for CuAAC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl and methoxybenzyl groups) and aromatic proton integration .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the triazoloquinazoline core .
  • FT-IR : Identifies key functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, triazole C=N at ~1600 cm⁻¹) .
  • X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation and intermolecular interactions .

Q. How can researchers determine solubility and stability for in vitro assays?

  • Solubility : Use shake-flask methods with solvents of varying polarity (e.g., DMSO for stock solutions, PBS for biological assays). Centrifuge and quantify supernatant via HPLC .
  • Stability : Conduct accelerated degradation studies under stress conditions (pH 2–12, 40–60°C) and monitor via LC-MS. For photostability, expose to UV light (e.g., 365 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing 4-methoxybenzyl with 4-fluorobenzyl) to assess impact on target binding .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., sulfonyl group hydrogen bonding with kinase active sites) .
  • Bioassay Panels : Test against disease-relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR assays. Include positive controls (e.g., staurosporine for kinase inhibition) .

Q. How should contradictory data in synthetic yields or bioactivity be resolved?

  • Yield Discrepancies : Replicate reactions with strict control of variables (e.g., moisture, oxygen levels). Use DoE (Design of Experiments) to identify critical factors (e.g., catalyst purity, solvent drying) .
  • Bioactivity Variability : Validate assays with orthogonal methods (e.g., cell viability vs. enzymatic activity). Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess significance .

Q. What experimental designs are optimal for in vivo or ex vivo bioactivity studies?

  • Dose-Response Curves : Use 4-6 log concentrations to calculate IC₅₀/EC₅₀ values. Include vehicle controls and blinded scoring .
  • Toxicity Screening : Employ model organisms (e.g., Daphnia magna for acute toxicity) with standardized protocols (OECD guidelines) .
  • Pharmacokinetics : Monitor plasma concentration-time profiles in rodents via LC-MS/MS, with non-compartmental analysis for AUC and half-life .

Q. How can stability challenges in formulation development be addressed?

  • Lyophilization : Test cryoprotectants (e.g., trehalose, mannitol) to enhance solid-state stability. Characterize via DSC for glass transition temperature (Tg) .
  • Nanocarrier Encapsulation : Use PEGylated liposomes or PLGA nanoparticles to improve aqueous solubility and reduce degradation. Monitor encapsulation efficiency via dialysis .

Q. What strategies mitigate off-target effects in mechanistic studies?

  • Proteomic Profiling : Use affinity pull-down assays with biotinylated probes and streptavidin beads, followed by LC-MS/MS identification .
  • CRISPR Knockout Models : Generate cell lines lacking suspected off-target proteins (e.g., cytochrome P450 enzymes) to confirm specificity .

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